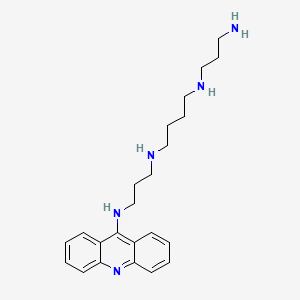
(9-Acridyl)-spermine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Acridyl)-spermine is a compound that combines the acridine moiety with spermine, a polyamine. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties Spermine, on the other hand, is a naturally occurring polyamine involved in cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-Acridyl)-spermine typically involves the nucleophilic substitution of acridine derivatives. One common method is the reaction of 9-chloroacridine with spermine under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: (9-Acridyl)-spermine undergoes various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: Reduction of the acridine ring can lead to dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions at the 9-position of the acridine ring are common.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various 9-substituted acridine derivatives.
Scientific Research Applications
(9-Acridyl)-spermine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and RNA, making it a potential candidate for gene regulation studies.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of (9-Acridyl)-spermine primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase . This leads to the inhibition of DNA replication and transcription, which is crucial for its anticancer activity.
Comparison with Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness: (9-Acridyl)-spermine is unique due to the presence of the spermine moiety, which enhances its ability to interact with nucleic acids and cellular membranes. This combination results in a compound with enhanced biological activity and potential therapeutic applications .
Properties
CAS No. |
101009-07-8 |
|---|---|
Molecular Formula |
C23H33N5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N'-[3-(acridin-9-ylamino)propyl]-N-(3-aminopropyl)butane-1,4-diamine |
InChI |
InChI=1S/C23H33N5/c24-13-7-16-25-14-5-6-15-26-17-8-18-27-23-19-9-1-3-11-21(19)28-22-12-4-2-10-20(22)23/h1-4,9-12,25-26H,5-8,13-18,24H2,(H,27,28) |
InChI Key |
LXZYOBAAZALAST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCNCCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















